

Unveiling the Solid-State Architecture of 1,3-Dinitronaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dinitronaphthalene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **1,3-dinitronaphthalene**, a key nitroaromatic compound. The following sections detail the crystallographic data, experimental protocols for its determination, and an exploration of the intermolecular forces that govern its solid-state assembly. This information is crucial for understanding the physicochemical properties of this compound and for its application in materials science and drug development.

Crystallographic Data Summary

The crystal structure of **1,3-dinitronaphthalene** was determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system with the space group P-1.^[1] A comprehensive summary of the crystallographic data is presented in Table 1.

Parameter	Value
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	7.5552(8) Å
b	7.763(1) Å
c	9.073(1) Å
α	110.742(9)°
β	99.570(9)°
γ	100.309(9)°
Cell Volume (V)	474.1(2) Å ³
Molecules per Cell (Z)	2
Calculated Density (Dx)	1.528 g/cm ³
Radiation	Cu K α (λ = 1.54178 Å)
Temperature	293 K
Final R-factor	0.064 for 1213 observed reflections

Table 1: Crystallographic data for **1,3-Dinitronaphthalene**.[\[1\]](#)

Molecular Geometry and Intermolecular Interactions

The asymmetric unit of the **1,3-dinitronaphthalene** crystal contains one molecule. The naphthalene ring system is essentially planar. A notable feature of the molecular geometry is the significant torsion angle of the nitro group at the C1 position, which is twisted out of the plane of the naphthalene ring by approximately 37°.[\[1\]](#) This deviation is attributed to steric hindrance between the oxygen atoms of the nitro group and the hydrogen atom at the C8 position of the naphthalene ring.

The crystal packing of **1,3-dinitronaphthalene** is primarily governed by a combination of weak intermolecular interactions, which are characteristic of nitroaromatic compounds. These include:

- π - π Stacking: The planar aromatic rings of adjacent molecules are expected to engage in π - π stacking interactions, contributing to the overall stability of the crystal lattice.
- C-H \cdots O Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the naphthalene ring and the oxygen atoms of the nitro groups of neighboring molecules likely play a significant role in the three-dimensional arrangement of the molecules in the crystal.

These types of interactions are crucial in determining the packing efficiency and the physical properties of the crystalline material.

Experimental Protocols

The determination of the crystal structure of **1,3-dinitronaphthalene** involved a series of well-defined experimental steps, from crystal growth to data analysis.

Crystal Growth

Single crystals of **1,3-dinitronaphthalene** suitable for X-ray diffraction were obtained using the vapor diffusion method.^[1]

Protocol:

- A saturated solution of commercially available **1,3-dinitronaphthalene** was prepared in a mixture of cyclohexane and 1,2-dichloroethane.
- This solution was placed in a small, open vial.
- The small vial was then placed inside a larger, sealed container that contained a reservoir of a more volatile solvent (the precipitant).
- Over time, the vapor of the precipitant slowly diffused into the solution containing the compound, reducing its solubility.
- This gradual decrease in solubility led to the slow formation of well-ordered, single crystals.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head of an Enraf-Nonius CAD-4 diffractometer for data collection.[\[1\]](#)

Protocol:

- The crystal was cooled to a temperature of 293 K.
- Copper K α radiation ($\lambda = 1.54178 \text{ \AA}$) was used as the X-ray source.
- The diffraction data were collected using the 2 θ - θ scan technique, where the detector and the crystal rotate in a 2:1 ratio.
- A set of 1213 independent reflections with $I > 2\sigma(I)$ were collected and used for structure solution and refinement.

Structure Solution and Refinement

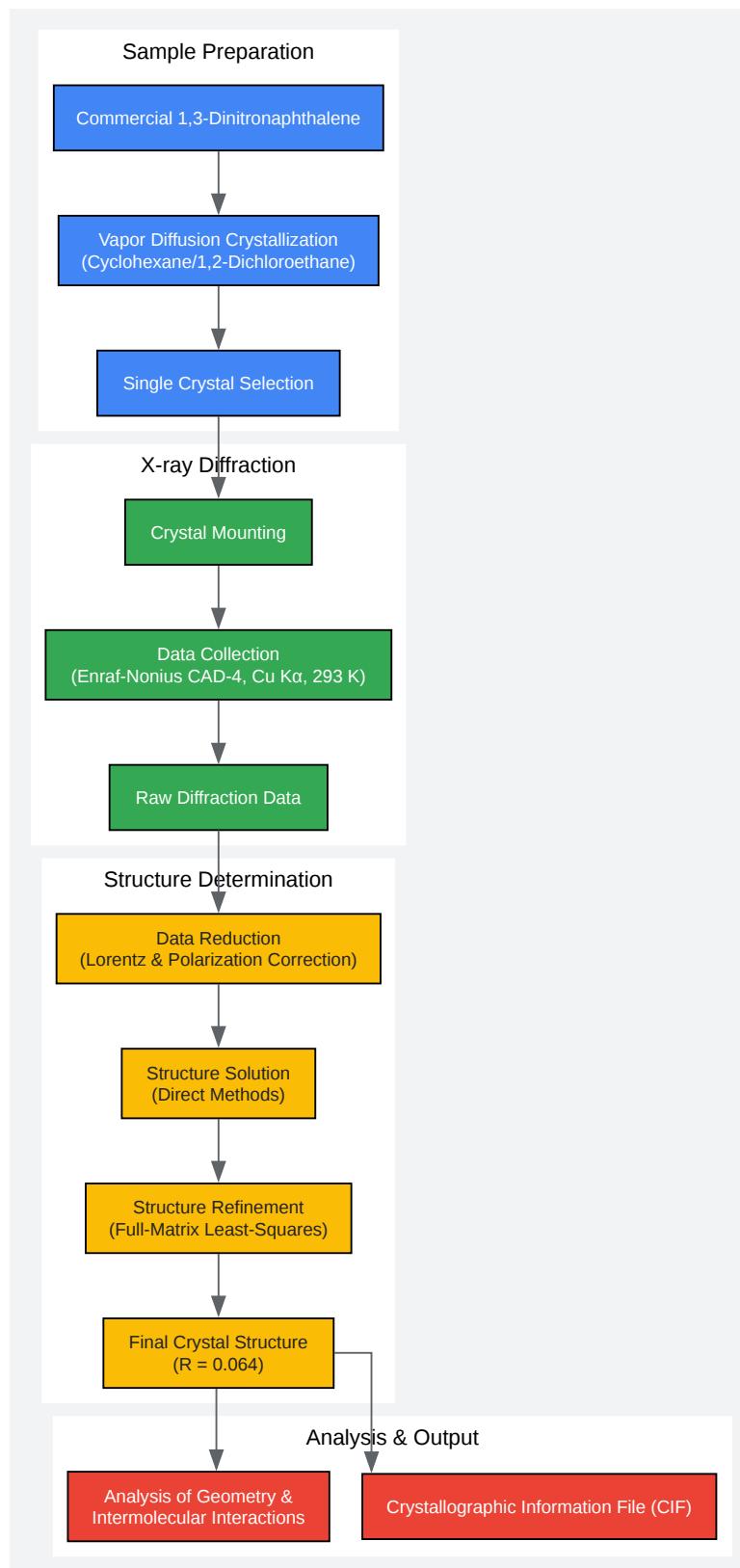
The collected diffraction data was processed to solve and refine the crystal structure. While the specific software used in the original 1991 study is not detailed, the general workflow would have followed standard crystallographic procedures of the time, likely employing direct methods for structure solution and full-matrix least-squares for refinement.

Typical Protocol:

- Data Reduction: The raw diffraction intensities were corrected for Lorentz and polarization effects.
- Structure Solution: The initial atomic positions were determined using direct methods, a common approach for small molecules.
- Structure Refinement: The atomic coordinates and thermal parameters were refined using full-matrix least-squares minimization. The refinement process minimizes the difference between the observed and calculated structure factors, leading to the final refined structure with an R-factor of 0.064.

Workflow and Pathway Visualization

The logical flow of the experimental and computational steps involved in the crystal structure analysis of **1,3-dinitronaphthalene** is illustrated in the following diagram.



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Experimental workflow for the crystal structure analysis of **1,3-Dinitronaphthalene**.

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References

- 1. xray.chem.ufl.edu [xray.chem.ufl.edu]
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